

Application Notes: Analysis of Spirodiclofen in Edible Fungi

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Compound Focus: Spirodiclofen

CAS No.: 148477-71-8

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The following protocol describes a robust method for the determination of **spirodiclofen** residues in edible fungi. The method is characterized by its high efficiency and reliability, achieving low limits of quantification and high recovery rates, making it suitable for food safety monitoring [1].

Purification Mechanism of Sorbents

The cleanup step is critical for removing co-extracted matrix components that can interfere with the analysis. The method uses a mixture of sorbents to target different types of impurities [1] [2].

- **PSA (Primary Secondary Amine):** This sorbent is highly effective in removing various polar organic acids, fatty acids, and sugars. It acts as a weak anion exchanger and is essential for cleaning up plant-based matrices [2].
- **C18 (Octadecylsilane):** Operating in a reversed-phase mode, C18 is primarily used to remove non-polar interferents, such as lipids and sterols, from the sample extract [2].
- **GCB (Graphitized Carbon Black):** This sorbent is excellent for removing planar molecules and pigments (e.g., chlorophyll). However, it should be used judiciously as it can also adsorb planar target analytes. The protocol uses a small amount (15 mg) to minimize potential loss of **spirodiclofen** [1] [2].

Method Optimization Insights

The development of this method involved careful optimization of key parameters [1]:

- **Extraction Solvent:** Acetonitrile with 1% formic acid was selected. The acid significantly improved the recovery rates for **spirodiclofen** and its related compounds compared to acetonitrile alone.
- **Sorbent Ratio:** The optimal purification was achieved with a mixture of **150 mg PSA, 150 mg C18, and 15 mg GCB**, along with 900 mg of MgSO₄ for water removal [1]. This combination effectively balances clean-up efficiency with high analyte recovery.

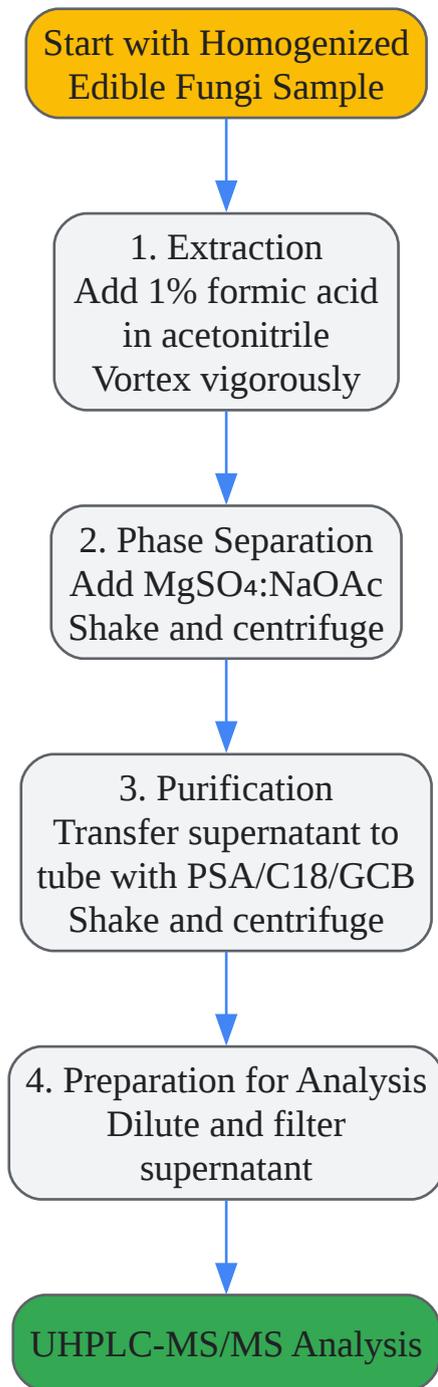
Detailed Experimental Protocol

Materials and Reagents

- **Analytical Standards:** **Spirodiclofen** (purity ≥95%, e.g., from Dr. Ehrenstorfer GmbH) [3].
- **Solvents:** Acetonitrile (HPLC grade), formic acid (LC-MS grade).
- **Salts and Sorbents:** Anhydrous MgSO₄, anhydrous NaOAc, PSA, C18, and GCB. Pre-weighed mixtures (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18, 15 mg GCB) are commercially available [2].
- **Equipment:** Centrifuge, vortex mixer, analytical balance, UHPLC-MS/MS system.

Step-by-Step Procedure

The entire sample preparation workflow is summarized below:



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1. Sample Preparation Homogenize the edible fungi sample (e.g., *Pleurotus ostreatus*, *Agaricus bisporus*). Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1].

2. Extraction Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the sample tube [1]. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction.

3. Phase Separation Add a mixture of 4 g MgSO₄ and 1 g NaOAc to the tube. **Caution: The mixture will heat up and expand rapidly.** [1] Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at ≥4000 rpm for 5 minutes.

4. Purification (d-SPE) Transfer 1 mL of the upper acetonitrile supernatant (the extract layer) into a 2 mL d-SPE tube containing **900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 15 mg GCB** [1] [2]. Vortex for 2 minutes to ensure complete interaction between the extract and the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.

5. Preparation for Analysis Carefully collect the purified supernatant. Dilute it with an equal volume of water (to match the initial mobile phase conditions) and pass it through a 0.22 μm syringe filter into an LC vial [1]. The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis Conditions

The following conditions were validated in the research and can be used as a starting point for your analysis [1].

- **Column:** Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1].
- **Mobile Phase:** A) Water with 0.2% formic acid; B) Acetonitrile [1].
- **Gradient Elution:** | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.00 | 80 | 20 | | 2.00 | 5 | 95 | | 4.00 | 5 | 95 | | 4.10 | 80 | 20 | | 6.00 | 80 | 20 |
- **Flow Rate:** 0.3 mL/min [1].
- **Column Temperature:** 40 °C [1].
- **Injection Volume:** 5 μL [1].
- **MS Detection:** ESI positive mode; MRM monitoring [1].

Method Validation and Performance Data

The developed method was rigorously validated, demonstrating excellent performance for the intended use [1].

Table 1: Key Method Performance Characteristics

Validation Parameter	Result for Spirodiclofen
Limit of Quantification (LOQ)	10 µg/kg [1]
Average Recovery	74.5 - 106.4% [1]
Precision (Intra- & Inter-day RSD)	< 14.5% [1]
Linearity (R ²)	≥ 0.9953 [1]

Table 2: Optimized MS/MS Parameters for Spirodiclofen

Parameter	Value
Precursor Ion ([M+H] ⁺)	To be confirmed from standard [1]
Quantitation Product Ion	To be confirmed from standard [1]
Qualification Product Ion	To be confirmed from standard [1]
Fragmentor Voltage	Optimized between 70-150 V [1]
Collision Energy	Compound-specific optimized voltage [1]

Discussion and Troubleshooting

- **Matrix Effects:** For accurate quantification, use a **matrix-matched calibration curve** (standards prepared in blank sample extract) to normalize signal suppression or enhancement [1].
- **Recovery Issues:** If recovery is low, verify the acidity of the extraction solvent and the ratio of purification sorbents. Excess GCB can lead to adsorption of the analyte [1].
- **Alternative Techniques:** For high-throughput screening, an **indirect competitive ELISA (ic-ELISA)** method has been developed with an IC₅₀ of 25.46 ng/mL, which is less rugged but faster than LC-MS [3].

Conclusion

This protocol provides a detailed and reliable framework for the determination of **spirodiclofen** in edible fungi using a modified QuEChERS approach with PSA, C18, and GCB purification. The method meets rigorous validation criteria and is fit-for-purpose for ensuring food safety and compliance with regulatory standards.

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